2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one
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Overview
Description
2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one is an organic compound that features a cyclohexanone core with a benzyloxyphenyl and phenylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a phenol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.
Reduction: Catalytic hydrogenation can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity . The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 2-(4-Benzyloxy-3-methoxy-phenyl)ethylamine
- 1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol
Uniqueness
2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61078-56-6 |
---|---|
Molecular Formula |
C28H28O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[3-oxo-2-phenyl-3-(4-phenylmethoxyphenyl)propyl]cyclohexan-1-one |
InChI |
InChI=1S/C28H28O3/c29-27-14-8-7-13-24(27)19-26(22-11-5-2-6-12-22)28(30)23-15-17-25(18-16-23)31-20-21-9-3-1-4-10-21/h1-6,9-12,15-18,24,26H,7-8,13-14,19-20H2 |
InChI Key |
JLENGWRPGIJPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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